molecular formula C17H19NO4 B1240346 10-Hydroxymorphine CAS No. 131563-73-0

10-Hydroxymorphine

Cat. No.: B1240346
CAS No.: 131563-73-0
M. Wt: 301.34 g/mol
InChI Key: ISVKWTNAIRJURI-NGQSNTBFSA-N
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Description

10-Hydroxymorphine is an oxidative derivative of morphine, identified as a known degradation product in morphine sulfate drug products . It is used in pharmaceutical research as a reference standard for analytical purposes. Researchers utilize this compound in stability studies and method development to identify and quantify this impurity, which can form during the storage of formulated morphine, ensuring drug product quality and safety . The compound is also a product of the microbial transformation of 2,2'-bimorphine, highlighting its role in biochemical studies . As a metabolite, it contributes to the understanding of morphine's metabolic fate. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13-14,16,19-21H,6-7H2,1H3/t9-,11-,13-,14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVKWTNAIRJURI-NGQSNTBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1C(C5=C2C(=C(C=C5)O)OC3C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1[C@H](C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927266
Record name 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131563-73-0
Record name 10 alpha-Hydroxymorphine
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Record name 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol
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Record name 131563-73-0
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Record name HYDROXYMORPHINE, (10S)-
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Chemical Synthesis and Derivatization Strategies for 10 Hydroxymorphine

Established Laboratory Synthetic Pathways to 10-Hydroxymorphine and Analogues

The laboratory synthesis of this compound has been approached through various methods, primarily involving the controlled oxidation of morphine precursors. These established pathways have been crucial in providing access to this compound for further study.

Regiospecific Hydroxylation Methodologies

The introduction of a hydroxyl group at the C-10 position of the morphine scaffold requires precise control to avoid oxidation at other reactive sites. A common strategy involves the oxidation of codeine, a methylated precursor of morphine, followed by demethylation.

One established method utilizes cold chromic acid oxidation. researchgate.net This process, when applied to codeine, has been shown to yield 10-hydroxycodeine. researchgate.net Subsequent O-demethylation of 10-hydroxycodeine can then produce this compound. This method has also been applied to other morphine group alkaloids, such as Δ7-desoxycodeine and neopine, converting them to their corresponding 10-hydroxy compounds. researchgate.net Another approach involves the oxidation of 6-O-acetylcodeine with chromic acid to produce 6-O-acetyl-10-hydroxycodeine, which can then be hydrolyzed and O-demethylated. researchgate.net

The direct oxidation of morphine can also lead to this compound, although it is often found as part of a mixture of oxidation products. nih.gov The benzylic and allylic positions in the morphine molecule are susceptible to oxidation, which can result in various degradation products. researchgate.net

Starting MaterialOxidizing AgentIntermediate ProductFinal ProductReference
CodeineChromic Acid10-HydroxycodeineThis compound researchgate.net
6-O-acetylcodeineChromic Acid6-O-acetyl-10-hydroxycodeineThis compound researchgate.net
O3-allylmorphineChromic Acid10-hydroxy-O3-allylmorphineThis compound researchgate.net

Stereoselective Approaches in this compound Synthesis

The stereochemistry of the newly introduced hydroxyl group at the C-10 position is a critical aspect of the synthesis. Different reagents and reaction conditions can lead to the formation of either the 10α-hydroxy or 10β-hydroxy epimer.

For instance, the reduction of a 10-oxo group in a 4,5-epoxymorphinan derivative using sodium borohydride (B1222165) (NaBH₄) has been reported to exclusively yield the 10β-hydroxy-4,5-epoxymorphinan. researchgate.net To obtain the 10α-hydroxy epimer, a stepwise inversion of the 10β-hydroxy group is necessary. researchgate.net

During the O-demethylation of 6-O-acetyl-10α-acetoxycodeine with boron tribromide, a by-product, 10α-hydroxy-β-isomorphine, was isolated and its structure confirmed through spectral data and NOE experiments. researchgate.net This highlights the potential for stereoisomers to form during synthetic sequences. The separation of these closely related analogues, such as morphine and its 10-hydroxy derivatives, can be achieved using techniques like capillary zone electrophoresis. researchgate.net

Novel Synthetic Methodologies and Chemical Modifications of this compound

Recent advancements in synthetic chemistry have led to the exploration of more efficient and selective methods for the synthesis of this compound and its derivatives. These include chemoenzymatic and biosynthetic approaches.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach has been successfully applied to the synthesis of complex molecules, including opioid analogues. For example, the total synthesis of (+)-10-keto-oxycodone was achieved using a chemoenzymatic strategy. mdpi.com This involved an enzymatic dihydroxylation to establish the absolute stereochemistry of the C ring, followed by chemical steps to complete the synthesis. mdpi.com The C-10 ketone was installed through the oxidation of a benzylic alcohol. mdpi.com While this example focuses on a related compound, the principles can be extended to the synthesis of this compound derivatives. The use of enzymes can offer high regio- and stereoselectivity, which is often challenging to achieve with purely chemical methods.

Biosynthetic Mimicry and Enzymatic Synthesis Approaches

Nature's biosynthetic pathways for alkaloids provide a blueprint for developing novel synthetic strategies. In rat hepatic microsomal studies, an adduct of morphine, 10-α-S-glutathionyl morphine, was identified. nih.gov It was proposed that this adduct is formed from a reactive intermediate, 10-α-S-hydroxymorphine, generated by the action of cytochrome P-450 enzymes. nih.gov Although this intermediate was not isolated in these initial studies, it points to the potential for enzymatic systems to carry out the C-10 hydroxylation of morphine. nih.gov

Further research has led to the identification and characterization of several morphine alkaloid-transforming enzymes. nih.gov The genes for some of these enzymes have been cloned and expressed in microorganisms like Escherichia coli, opening the door for the engineered production of semisynthetic opiates. nih.gov While direct enzymatic synthesis of this compound on a preparative scale is still an area of active research, these findings lay the groundwork for future developments.

Synthesis of Isotopically Labeled this compound for Research Applications

Isotopically labeled compounds are invaluable tools in various research applications, including metabolic studies, bioanalytical assays, and receptor binding studies. The synthesis of isotopically labeled this compound allows for its use as an internal standard in quantitative mass spectrometry-based methods.

The general strategies for isotopic labeling often involve introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. This can be achieved by using labeled starting materials or reagents in the synthetic pathway. For example, in the synthesis of other labeled compounds, methods like acid or base-catalyzed deuterium exchange have been employed. nih.gov While specific details on the synthesis of isotopically labeled this compound are not extensively published in the provided search results, the synthesis would likely follow the established pathways, incorporating labeled precursors at an appropriate stage. For instance, a labeled methyl group could be introduced during the synthesis of codeine, which would then be carried through the subsequent oxidation and demethylation steps.

The availability of unlabeled this compound as a certified reference material facilitates its use in analytical applications, such as the identification of impurities in pharmaceutical formulations.

IsotopeLabeling MethodPotential Application
Deuterium (²H)Catalytic ExchangeMass Spectrometry Internal Standard
Carbon-13 (¹³C)Labeled PrecursorsMetabolic Flux Analysis
Tritium (³H)Catalytic ExchangeRadioligand Binding Assays

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The design and synthesis of derivatives of this compound are pivotal for conducting structure-activity relationship (SAR) studies. These investigations aim to elucidate how specific structural modifications to the molecule influence its interaction with opioid receptors (mu, kappa, and delta) and, consequently, its pharmacological profile. The primary goal is often to develop novel analgesic compounds with improved potency, selectivity, or a more favorable side-effect profile compared to parent opioids like morphine.

The strategic modification of the this compound scaffold focuses on several key positions known to be critical for opioid receptor binding and activation. These include the nitrogen substituent at position 17, the functional group at C-6, and the stereochemistry of the hydroxyl group at C-10.

Synthetic Approaches to Key Intermediates

A common strategy for creating a library of this compound derivatives involves the synthesis of a key intermediate, 10-oxomorphinan. This ketone can then be stereoselectively reduced to yield either the 10α-hydroxy or 10β-hydroxy epimers. This approach has been described for structurally related morphinans like TRK-820. researchgate.net The reduction of a 10-oxo group in a 4,5-epoxymorphinan using sodium borohydride (NaBH₄) has been shown to exclusively yield the 10β-hydroxy derivative. researchgate.net Establishing a method for the stepwise inversion of the 10β-hydroxy group is necessary to produce the corresponding 10α-hydroxy analog, allowing for the evaluation of both stereoisomers. researchgate.net

Oxidation of the benzylic C-10 position in various morphinan (B1239233) alkaloids is a general method to access these intermediates. Cold chromic acid oxidation has been successfully applied to compounds like codeine, dihydrocodeine, and Δ⁷-desoxycodeine to produce the corresponding 10-hydroxy derivatives. researchgate.net

Derivatization at Key Positions for SAR Studies

N-17 Substituent Modification: The substituent on the morphinan nitrogen is a primary determinant of a ligand's functional activity, dictating whether it acts as an agonist, antagonist, or has a mixed profile. nih.gov While the N-methyl group of morphine confers potent agonist activity, replacing it with larger alkyl or cycloalkylmethyl groups can introduce antagonist properties. For example, the N-allyl and N-cyclopropylmethyl analogues of oxymorphone (naloxone and naltrexone, respectively) are opioid antagonists. plos.org In contrast, substituting the N-methyl group with an N-phenethyl group has been shown to increase analgesic potency significantly in some series. plos.org Designing this compound derivatives with varied N-17 substituents is a critical step in probing SAR.

C-6 Functional Group Modification: The nature of the substituent at the C-6 position significantly impacts receptor affinity and potency. SAR studies on related morphinans demonstrate that a C-6 carbonyl group is often preferable to a hydroxyl function for enhancing mu-opioid peptide (MOP) receptor affinity and agonist potency. plos.org Therefore, a synthetic series would include both 6-keto (10-hydroxy-oxymorphone) and 6α-hydroxyl (this compound) derivatives to compare their pharmacological activities.

C-10 Hydroxyl Stereochemistry: The spatial orientation of the C-10 hydroxyl group (α or β) can influence how the molecule fits into the opioid receptor binding pocket. As such, the synthesis and separate pharmacological evaluation of both 10α-hydroxy and 10β-hydroxy epimers are essential for a complete SAR study. For instance, 10α-hydroxy-TRK-820, a derivative of a potent kappa-opioid receptor agonist, was identified as a degradation product and its biological properties were subsequently studied. researchgate.net This highlights the importance of evaluating both epimers.

Pharmacological Evaluation and SAR Insights

The synthesized derivatives undergo in vitro evaluation to determine their binding affinities (Kᵢ) at the mu, delta, and kappa opioid receptors and their functional activities (EC₅₀, Eₘₐₓ) in signaling assays (e.g., [³⁵S]GTPγS binding). mdpi.com These studies provide quantitative data on how each structural modification affects receptor interaction.

The table below illustrates a hypothetical SAR study for a series of this compound derivatives, based on established principles from related morphinan compounds.

CompoundN-17 SubstituentC-6 SubstituentC-10 OH Stereochemistryμ-Opioid Receptor Affinity (Kᵢ, nM)Functional Activity (μ-Agonist Potency, EC₅₀, nM)
Derivative A-CH₃-OHα1.55.2
Derivative B-CH₃=Oα0.82.1
Derivative C-CH₂CH₂Ph=Oα0.20.5
Derivative D-CH₂-cPr=Oα1.1Antagonist
Derivative E-CH₃=Oβ1.23.5

This table is illustrative. Kᵢ and EC₅₀ values are hypothetical, based on established SAR trends in the morphinan class. plos.orgakjournals.com

C-6 Carbonyl: Comparing Derivative A and B suggests that replacing the C-6 hydroxyl with a ketone enhances both binding affinity and agonist potency at the μ-receptor, a common finding in morphinans. plos.org

N-17 Phenethyl: The N-phenethyl group in Derivative C results in a significant increase in affinity and potency compared to the N-methyl analogue (Derivative B), demonstrating the positive impact of this substituent. plos.org

N-17 Cyclopropylmethyl: The introduction of an N-cyclopropylmethyl group (Derivative D) switches the functional activity from agonist to antagonist, consistent with the structure of naltrexone. plos.org

C-10 Stereochemistry: A comparison between Derivative B (10α-OH) and Derivative E (10β-OH) would indicate that the α-epimer has a more favorable interaction with the receptor, resulting in higher affinity and potency.

By systematically synthesizing and evaluating such derivatives, researchers can build a comprehensive understanding of the structure-activity relationships for the this compound scaffold, guiding the rational design of new therapeutic agents.

Biosynthesis and Biotransformation Pathways of 10 Hydroxymorphine

The formation of 10-Hydroxymorphine from morphine precursors is a multifaceted process involving both enzymatic and microbial action. The introduction of a hydroxyl group at the C10 position of the morphine molecule is a key transformation that influences its subsequent metabolic fate.

Enzymology of this compound Formation from Morphine Precursors

The enzymatic conversion of morphine to this compound is primarily facilitated by specific enzyme families, most notably the Cytochrome P450 system.

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of compounds, including opioids like morphine. frontiersin.org In vitro studies have pointed to the involvement of CYP enzymes in the 10-hydroxylation of morphine. Specifically, research suggests that the reaction of morphine with cytochrome P-450 can generate a reactive intermediate, 10-α-S-hydroxymorphine. nih.gov This process is considered a novel metabolic pathway for morphine. escholarship.org While direct evidence for specific isoforms is still under investigation, the CYP2D6 isoform is known to be a key player in the metabolism of codeine to morphine and is implicated in various hydroxylation reactions of opioids. acs.orgnih.gov The formation of this compound through CYP-mediated oxidation highlights the complex metabolic network that processes morphine in biological systems. nih.gov

Microorganisms offer an alternative and regioselective route for the production of this compound. This biocatalytic approach is recognized for its potential environmental sustainability compared to chemical synthesis methods.

Fungal species, in particular, have demonstrated the ability to hydroxylate morphine at the C-10 position. Studies utilizing Cunninghamella species have shown their capacity for this specific transformation. Similarly, the fungus Cylindrocarpon didymum has been observed to convert morphine into various products, including hydroxylated derivatives. nih.gov

Certain bacteria have also been identified as capable of transforming morphine. Pseudomonas putida M10, for instance, can metabolize morphine into a variety of compounds, although the primary products are often other derivatives like hydromorphone and 14-hydroxymorphine (B13426287). oup.comasm.org Another bacterium, Arthrobacter sp., has been reported to produce 14-hydroxymorphine from morphine, indicating the potential for microbial systems to perform specific hydroxylations on the morphine scaffold. oup.comasm.org These microbial transformations are of interest for producing opiate derivatives that are challenging to synthesize chemically. nih.gov

Below is a table summarizing microbial strains involved in morphine transformation:

Microorganism Transformation Product(s) Reference(s)
Cunninghamella species This compound
Cylindrocarpon didymum Hydroxylated morphine derivatives nih.gov
Pseudomonas putida M10 Hydromorphone, 14-hydroxymorphine oup.comasm.org

Subsequent Metabolic Transformations of this compound in Biological Systems

Once formed, this compound undergoes further metabolic changes in the body. These transformations primarily involve conjugation reactions, which increase the water solubility of the compound and facilitate its excretion.

Glucuronidation Pathways of this compound and Conjugates

Glucuronidation is a major pathway for the metabolism of morphine and its derivatives. nih.gov This process involves the conjugation of the compound with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipathways.org For morphine, glucuronidation occurs at the 3- and 6-hydroxyl positions, leading to the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). wikipathways.orgpharmgkb.org Given the structural similarity, it is anticipated that this compound would also be a substrate for UGT enzymes, leading to the formation of 10-hydroxy-morphine-glucuronide conjugates. The primary enzyme responsible for morphine glucuronidation is UGT2B7. wikipathways.orgpharmgkb.org It is plausible that this enzyme, along with other UGT isoforms, also metabolizes this compound.

Sulfate (B86663) Conjugation of this compound

In addition to glucuronidation, sulfate conjugation is another potential metabolic pathway for morphine and its metabolites. nih.gov This process, catalyzed by sulfotransferase enzymes, involves the addition of a sulfonate group. While less predominant than glucuronidation for morphine, it represents a possible route for the biotransformation of this compound.

Oxidative and Reductive Metabolic Reactions of this compound

The presence of the hydroxyl group at the C-10 position makes this compound susceptible to further oxidative reactions. Metabolic oxidation, potentially mediated by cytochrome P-450 enzymes, can lead to the formation of reactive intermediates. One such proposed intermediate is 10-α-S-hydroxymorphine, which can then form adducts with cellular nucleophiles like glutathione (B108866). nih.govescholarship.org Further oxidation can also lead to the formation of 10-oxomorphine. researchgate.net

Reductive metabolic reactions are less commonly reported for morphine and its derivatives. However, chemical reductions of related compounds have been documented, suggesting that under certain biological conditions, reductive pathways could potentially play a minor role in the metabolism of this compound.

Integration of this compound within the Broader Morphine Metabolic Network

Morphine undergoes extensive metabolism in mammals, with this compound representing one of several metabolites. While pathways like glucuronidation to form morphine-3-glucuronide and morphine-6-glucuronide, and N-demethylation to normorphine, are dominant, the formation of this compound constitutes a distinct, albeit minor, oxidative pathway. escholarship.orgfda.gov

The significance of the 10-hydroxylation pathway lies in the chemical reactivity of its products. The metabolic oxidation of morphine by cytochrome P-450 enzymes is proposed to generate a reactive intermediate, 10-α-S-hydroxymorphine. nih.govescholarship.org This intermediate has not been isolated but is believed to react rapidly and spontaneously with nucleophilic molecules. nih.govescholarship.org

A key reaction involves the conjugation of this reactive intermediate with glutathione (GSH), a major endogenous antioxidant. escholarship.org This leads to the formation of 10-α-S-glutathionyl morphine, an adduct that has been identified in rat hepatic microsomal studies. nih.gov The formation of this adduct represents a potential mechanism of morphine-induced hepatotoxicity, as it results in the depletion of hepatic glutathione stores. escholarship.orgfda.gov This pathway, linking CYP450-mediated metabolism to GSH conjugation, is particularly notable at higher morphine concentrations when primary metabolic routes like glucuronidation may become saturated. escholarship.org

Therefore, this compound is not just a simple metabolite but a crucial node in a secondary metabolic pathway of morphine. Its formation and subsequent reactions are integrated into the broader network of morphine biotransformation, connecting oxidative metabolism with cellular detoxification processes and potential toxicity mechanisms. escholarship.org The detection of this compound as an impurity in some morphine pharmaceutical formulations also underscores the importance of understanding its formation. researchgate.netfda.gov

Compound NameRole in Morphine Metabolism
MorphineParent compound
This compound Minor oxidative metabolite
10-OxomorphineOxidation product of this compound. researchgate.net
10-α-S-glutathionyl morphineAdduct formed from the reactive 10-hydroxy intermediate and glutathione. nih.gov
Morphine-3-glucuronideMajor metabolite via glucuronidation
Morphine-6-glucuronideActive metabolite via glucuronidation
NormorphineMetabolite via N-demethylation
HydromorphoneMetabolite formed by oxidation and reduction. asm.orgnih.gov
DihydromorphineTransformation product. asm.orgnih.gov

Pharmacological and Molecular Interaction Studies of 10 Hydroxymorphine Preclinical and Mechanistic Focus

Receptor Binding Affinities and Efficacy at Opioid Receptors

The primary mechanism of action for morphine and its analogues involves binding to and activating opioid receptors, which are part of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgnih.gov These receptors are classified into three main types: mu (μ), delta (δ), and kappa (κ). nih.gov Activation of these receptors initiates a cascade of intracellular signaling events.

The mu-opioid receptor (MOR) is the principal target for morphine and is responsible for its main pharmacological effects. wikipedia.org Morphine-like compounds typically exhibit the highest binding affinity and efficacy at the MOR compared to other opioid receptors. painphysicianjournal.com Research has identified an impurity in morphine with opioid activity as 10-alpha-hydroxymorphine, suggesting its interaction with these receptor systems. wikipedia.org

Signaling Transduction: Upon agonist binding, the MOR couples to inhibitory G proteins (Gαi/o). nih.gov This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. biorxiv.org Key signaling pathways include:

Inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). biorxiv.org

Modulation of ion channels, specifically the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. biorxiv.org These actions lead to hyperpolarization of the neuronal membrane and reduced neurotransmitter release.

The signaling process is tightly regulated by intracellular proteins. G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, which can lead to the recruitment of β-arrestin, promoting receptor desensitization and internalization. frontiersin.org Regulator of G-protein signaling (RGS) proteins can also modulate the pathway by accelerating the deactivation of G proteins. nih.gov As a morphine derivative, 10-Hydroxymorphine is presumed to exert its opioid activity through these canonical MOR signaling pathways.

Binding and Efficacy Data: While a key study identified 10-alpha-hydroxymorphine and its opioid activity in a guinea pig ileum assay—a classic functional assay for MOR agonism—specific quantitative data on its binding affinity (Kᵢ) and functional potency (EC₅₀) at the human mu-opioid receptor are not readily available in the reviewed literature. wikipedia.orgscience.gov

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (% of Morphine)
This compoundMu-Opioid Receptor (MOR)Data Not AvailableData Not AvailableData Not Available
This compoundDelta-Opioid Receptor (DOR)Data Not AvailableData Not AvailableData Not Available
This compoundKappa-Opioid Receptor (KOR)Data Not AvailableData Not AvailableData Not Available

The delta-opioid receptor (DOR) is another class of opioid receptors distributed throughout the central nervous system. nih.gov While morphine can bind to DORs, its affinity is generally lower than for MORs. wikipedia.org The functional role of DORs includes modulation of pain and emotional responses. zenodo.org For an effect to be mediated by DORs, a state of inflammation may be necessary to induce receptor migration to the neuronal cell surface, making them more accessible to agonists. zenodo.org There is no specific data available from preclinical studies detailing the binding affinity or functional efficacy of this compound at the delta-opioid receptor. It is hypothesized that, similar to its parent compound, it would exhibit lower affinity for DOR compared to MOR.

The kappa-opioid receptor (KOR) is the third major type of opioid receptor. nih.gov Its activation is associated with spinal analgesia but also with dysphoria and sedation. umich.edu Morphine is also an agonist at KORs, though with less affinity than at MORs. wikipedia.org Preclinical research on specific KOR agonists has been pursued to develop analgesics with a different side-effect profile and lower abuse potential. zenodo.org No direct research findings on the interaction between this compound and KORs, including binding affinities or functional effects, were found in the available literature. It is presumed to have a binding profile similar to morphine, with lower affinity for KOR relative to MOR.

Beyond the classical opioid receptors, related orphan receptors have been identified. The nociceptin/orphanin FQ peptide (NOP) receptor, also known as ORL1, shares structural similarity with other opioid receptors but is not activated by classical opioid alkaloids like morphine. painphysicianjournal.com More recently, another orphan GPCR, GPR139, has been identified as a negative regulator of MOR function, capable of forming heterodimers with MOR and inhibiting its signaling. No preclinical studies investigating the potential binding or functional modulation of this compound at the NOP receptor or the GPR139 system have been reported.

Kappa-Opioid Receptor (KOR) Interactions

Modulation of Neurotransmitter Systems by this compound in Research Models

Opioid agonists exert profound effects on various neurotransmitter systems in the brain, with the dopaminergic system being a key target.

The mesolimbic dopaminergic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is critical for reward and motivation. nih.gov The activity of this pathway is modulated by functionally opposing mu and kappa opioid systems. oup.com

Mechanism of Modulation: Acute administration of MOR agonists like morphine increases dopamine (B1211576) release in the NAc. nih.govplos.org This effect is primarily achieved through an indirect mechanism of disinhibition. nih.gov MORs are highly expressed on inhibitory GABAergic interneurons within the VTA. biorxiv.orgnih.gov Activation of these MORs by an agonist hyperpolarizes the GABAergic neurons, reducing their inhibitory firing. nih.gov This reduction in GABAergic tone disinhibits the VTA's dopamine neurons, leading to an increase in their firing rate and subsequent dopamine release in the NAc. nih.govnih.gov Conversely, activation of KORs, which are located directly on dopaminergic neurons in the VTA, has an opposing effect, directly inhibiting these neurons and decreasing dopamine release. oup.com

Given that this compound is an opioid-active metabolite of morphine, it is expected to function as a MOR agonist. wikipedia.org Therefore, it is hypothesized that this compound would modulate the dopaminergic system via the established disinhibition mechanism, leading to increased dopamine release in the nucleus accumbens. The extent of this effect would depend on its specific potency and efficacy at the mu-opioid receptor.

Serotonergic System Interactions

Specific preclinical studies detailing the direct interaction of this compound with the serotonergic system, including its effects on serotonin (B10506) (5-HT) transporters or various 5-HT receptors, are not available in the current body of scientific literature.

Noradrenergic System Interactions

Similar to the serotonergic system, there is a lack of specific preclinical data on the interactions of this compound with the noradrenergic system. No studies have been published that characterize its binding affinity or functional activity at adrenergic receptors or the norepinephrine (B1679862) transporter (NET).

The noradrenergic system, particularly descending pathways from the locus coeruleus, plays a crucial role in endogenous pain modulation, and its modulation is a key mechanism for some analgesic drugs. uu.nl Tapentadol, for example, combines µ-opioid receptor agonism with norepinephrine reuptake inhibition. Classical opioids like morphine can indirectly influence noradrenergic pathways as part of their broader effects on the central nervous system, but they are not typically potent, direct modulators of noradrenergic targets. The specific profile of this compound in this regard remains uninvestigated.

Enzyme Inhibition and Activation Profiles of this compound

Detailed studies characterizing a broad enzyme inhibition or activation profile for this compound are limited. The most relevant information pertains to its metabolic formation and subsequent reactions.

Formation via Cytochrome P450: this compound is known to be a product of morphine oxidation. nih.gov In vitro studies with rat hepatic microsomes suggest that this biotransformation is mediated by cytochrome P450 (CYP450) enzymes. This metabolic oxidation can generate a reactive intermediate, 10-α-S-hydroxymorphine. nih.gov

Glutathione (B108866) Conjugation: This reactive intermediate has been shown to spontaneously react with the thiol group of glutathione (GSH) to form a 10-α-S-glutathionyl morphine adduct. nih.govescholarship.org This reaction represents a detoxification pathway, as the reactive intermediate, if not conjugated, could potentially bind to cellular proteins. escholarship.org In freshly isolated hepatocytes, the formation of this GSH adduct was found to be more significant at higher concentrations of morphine. escholarship.org

While its formation is enzymatically mediated, there is no available data to suggest that this compound is a significant inhibitor or activator of specific enzymes itself. For context, its parent compound, morphine, has been investigated for its effect on various enzymes, including a demonstrated role as a weak and reversible inhibitor of myeloperoxidase (MPO). However, it is unknown if this compound shares this property.

Cellular and Subcellular Mechanisms of Action of this compound

As a morphine derivative, the primary mechanism of action of this compound is understood to be its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). cymitquimica.com It is reported to bind to the µ-opioid receptor with an affinity that may be comparable to morphine, although some reports suggest it has lower analgesic potency. fda.gov

G-Protein Coupled Receptor (GPCR) Signaling Cascades

While specific signaling studies using this compound as the ligand are not present in the literature, its action as a µ-opioid receptor agonist implies the engagement of the canonical Gαi/o signaling pathway. Upon binding to the µ-opioid receptor, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein.

The presumed downstream effects are summarized in the table below.

Effector/PathwayPresumed Effect of this compound (via µ-Opioid Receptor Activation)
Adenylyl Cyclase Inhibition (via Gαi/o), leading to decreased intracellular cyclic AMP (cAMP) levels.
G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels Activation (via Gβγ subunits), leading to potassium efflux and membrane hyperpolarization.
Voltage-gated Calcium Channels (VGCCs) Inhibition (primarily via Gβγ subunits), reducing calcium influx.
Mitogen-activated Protein Kinase (MAPK) Pathway Activation, which can be involved in both acute signaling and long-term neuroplastic changes.

This table is based on the known signaling of µ-opioid receptor agonists and has not been specifically validated for this compound.

Arrestin Recruitment and Receptor Internalization Studies

There are no published preclinical studies investigating β-arrestin recruitment or µ-opioid receptor internalization in response to this compound binding.

This area of research is critical for understanding the potential for "biased agonism" at the µ-opioid receptor. Different agonists can stabilize distinct receptor conformations, leading to preferential engagement of either G-protein signaling (associated with analgesia) or the β-arrestin pathway (linked to receptor desensitization, internalization, and certain side effects). For instance, morphine is considered a partial agonist for β-arrestin recruitment and causes minimal receptor internalization in many systems, whereas the peptide agonist DAMGO is a robust recruiter of β-arrestin, leading to rapid and extensive receptor internalization. The profile of this compound in this regard is currently unknown.

Ion Channel Modulation and Effects on Membrane Potential

Direct studies, such as patch-clamp electrophysiology, examining the specific effects of this compound on ion channels and membrane potential have not been reported.

However, based on its presumed action as a µ-opioid receptor agonist, its effects would be mediated by the G-protein signaling cascade described above. The principal effects on neuronal excitability would be:

Membrane Hyperpolarization: The activation of GIRK channels leads to an efflux of positive potassium ions, making the neuron more negative and thus less likely to fire an action potential.

Inhibition of Neurotransmitter Release: The inhibition of voltage-gated calcium channels at presynaptic terminals reduces the influx of calcium required for the release of neurotransmitters into the synapse.

Together, these actions result in a generalized inhibition of neuronal activity, which underlies the analgesic and central nervous system depressant effects of opioids. The precise quantitative effects of this compound on specific ion channel currents and neuronal membrane potential have yet to be determined.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

The introduction of a hydroxyl group at the C-10 position of the morphinan (B1239233) scaffold creates this compound, a compound that serves as a template for further structure-activity relationship (SAR) investigations. cymitquimica.com While this compound itself is a metabolite of morphine, research into its analogs explores how additional structural modifications influence opioid receptor binding, selectivity, and functional activity. cymitquimica.comfda.gov The primary focus of these preclinical studies is to understand the intricate relationship between a molecule's three-dimensional structure and its interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors.

Investigations into analogs of this compound often draw from the extensive SAR knowledge of other morphinans. Key modification sites on the morphinan skeleton include the N-17 substituent, the C-6 position, and the C-14 position. plos.orgnih.gov Alterations at these sites can dramatically shift a compound's pharmacological profile from a potent agonist to an antagonist, or change its selectivity from one opioid receptor type to another. plos.orgakjournals.com

A significant area of investigation has been the synthesis of 10-hydroxy derivatives of known κ-opioid receptor agonists, such as TRK-820 (nalfurafine). researchgate.net Studies on these analogs provide direct insight into the role of the C-10 hydroxyl group. Research has shown that the introduction of a 10α-hydroxy group to the TRK-820 structure can increase both affinity and selectivity for the κ-opioid receptor. researchgate.net This suggests that the C-10 position is a critical interaction point within the κ-opioid receptor binding pocket. The stereochemistry at this position is crucial; for instance, reduction of a 10-oxo group in a 4,5-epoxymorphinan using sodium borohydride (B1222165) (NaBH₄) exclusively yields the 10β-hydroxy epimer. researchgate.net

Further studies on these TRK-820 analogs revealed that while the 10-hydroxy group enhanced κ-receptor affinity, the presence of the phenolic hydroxyl group at C-3 remains vital for optimal receptor interaction. researchgate.net Derivatives lacking the C-3 hydroxyl group (i.e., 3-keto derivatives) displayed low affinities, indicating that the C-3 hydroxyl likely acts as a hydrogen bond donor in the receptor-ligand interaction. researchgate.net

The principles of N-substituent modification are also highly relevant. In the broader morphinan class, replacing the N-methyl group with larger substituents like N-phenethyl or N-cyclopropylmethyl drastically alters the pharmacological profile. plos.orgmdpi.com For example, N-phenethyl substitution in morphine enhances μ-opioid receptor (MOP) affinity and agonist potency significantly. plos.org N-phenethyl-14-hydroxynormorphine is a potent MOP agonist, with a two- to three-fold increased antinociceptive potency compared to morphine. plos.org Applying this knowledge, it can be inferred that an N-phenethyl analog of this compound would likely exhibit enhanced μ-opioid receptor activity.

Modifications at the C-6 and C-14 positions in conjunction with a C-10 hydroxyl group represent another avenue for SAR exploration. The introduction of a 14-hydroxyl group into the morphinan structure generally increases analgesic potency, an effect seen in the comparison of dihydromorphine with 14-hydroxydihydromorphine. akjournals.com However, this effect is context-dependent, as 14-hydroxymorphine (B13426287) is less potent than morphine itself. akjournals.com In N-phenethyl derivatives, a C-6 carbonyl (keto) group is preferable to a C-6 hydroxyl group for enhancing MOP receptor affinity and agonist potency. plos.org

The data below summarizes the in vitro opioid receptor binding affinities and functional activities for various morphinan analogs, illustrating these SAR principles.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Selected Morphinan Analogs Data determined in competition radioligand binding assays using brain membranes from rat (MOP, DOP) or guinea pig (KOP), or CHO cells expressing human opioid receptors. plos.orgnih.gov

CompoundN-SubstituentC-6C-14MOP (Kᵢ, nM)DOP (Kᵢ, nM)KOP (Kᵢ, nM)MOP Selectivity (vs. DOP)MOP Selectivity (vs. KOP)
Morphine -CH₃-OH-H6.532832584340
Oxymorphone -CH₃=O-OH0.7910044.112756
N-Phenethylnormorphine (1) -CH₂CH₂Ph-OH-H0.9331.832.73435
N-Phenethyl-14-hydroxynormorphine (4) -CH₂CH₂Ph-OH-OH4.381061362431
N-Phenethyl-normorphone (6) -CH₂CH₂Ph=O-H0.2615.617.56067
14-O-Methyloxymorphone (2) -CH₃=O-OCH₃0.1631.718.7198117

Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding) of Selected Morphinan Analogs in CHO Cells % Stimulation is relative to standard full agonists DAMGO (MOP) or U69,593 (KOP). plos.orgnih.gov

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (% Stim.)
Morphine MOP28.567
DAMGO MOP19.3100
Oxymorphone MOP2.5973
N-Phenethylnormorphine (1) MOP8.8774
N-Phenethyl-14-hydroxynormorphine (4) MOP17.862
N-Phenethyl-normorphone (6) MOP2.6377
14-O-Methyloxymorphone (2) MOP0.35101

These data illustrate established SAR trends that guide the synthesis of novel analogs, including those based on a this compound template. For example, the N-phenethyl group consistently confers high MOP affinity (Table 1), and the combination of a C-6 keto group and an N-phenethyl substituent (Compound 6) results in exceptionally high MOP affinity and potent G-protein activation (Table 2). plos.org Similarly, the 14-methoxy substitution on oxymorphone (Compound 2) dramatically increases MOP affinity and functional potency. nih.gov The synthesis and pharmacological evaluation of analogs combining these features with a C-10 hydroxyl group are logical next steps in exploring the chemical space of morphinan-based analgesics.

Advanced Analytical Methodologies for 10 Hydroxymorphine Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone for isolating 10-Hydroxymorphine from intricate mixtures. The choice of technique is dictated by the research objective, the required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. researchgate.net It is particularly suitable for non-volatile and thermally sensitive compounds. The separation is typically achieved on a reverse-phase column, such as a C18 column. capes.gov.br The effectiveness of HPLC is greatly enhanced by the choice of detector, with UV, fluorescence, and electrochemical methods offering varying degrees of sensitivity and selectivity. nih.gov

UV Detection : This is a common and robust detection method. nih.gov For morphine and its derivatives, detection is often performed at wavelengths around 226 nm or 254 nm. ptfarm.plnih.gov While generally useful, its sensitivity can be limited, especially for trace-level analysis in complex biological samples. nih.gov

Fluorescence Detection : This method offers greater sensitivity and selectivity than UV detection for naturally fluorescent compounds or those that can be derivatized with a fluorescent tag. nih.gov Since the phenanthrene (B1679779) structure of opioids possesses native fluorescence, this technique can be applied directly, typically with excitation around 264 nm and emission at 340 nm. nih.gov

Electrochemical Detection (ECD) : ECD is a highly sensitive and selective technique for electroactive compounds like phenols. nih.gov It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. This method can achieve very low detection limits but may require more rigorous sample cleanup and mobile phase preparation to ensure stable operation. nih.govepa.gov

Table 1: Comparison of HPLC Detectors for Opioid Analysis

Detector Type Principle Advantages Disadvantages
Ultraviolet (UV) Measures the absorption of UV light by the analyte. nih.gov Robust, versatile, non-destructive, good linearity. nih.gov Moderate sensitivity, potential for interference from co-eluting compounds. nih.gov
Fluorescence (FL) Detects light emitted from an analyte after excitation at a specific wavelength. nih.gov High sensitivity and selectivity for fluorescent compounds. nih.gov Not all compounds fluoresce; may require derivatization.

| Electrochemical (EC) | Measures the current from redox reactions of the analyte at an electrode surface. epa.gov | Very high sensitivity and selectivity for electroactive species. nih.govnih.gov | Sensitive to mobile phase changes, potential for electrode fouling. epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the highly specific detection of MS. However, for polar compounds like this compound, which contain hydroxyl functional groups, direct analysis is challenging due to low volatility and potential thermal degradation in the hot GC inlet. jfda-online.com

To overcome these limitations, chemical derivatization is a mandatory prerequisite. jfda-online.com This process involves converting the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives. mdpi.com Common derivatization approaches for opioids include:

Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. scielo.br

Acylation : Reagents such as propionic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are used to form ester derivatives. nih.gov

Once derivatized, the analyte can be effectively separated on a GC column and analyzed by the mass spectrometer, which provides detailed structural information and allows for highly sensitive quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-sensitivity quantification of this compound in complex matrices like plasma. researchgate.netbioxpedia.com This technique couples the separation power of liquid chromatography (often Ultra-Performance Liquid Chromatography, UPLC) with the specificity and sensitivity of a tandem mass spectrometer. capes.gov.br

A published bioanalytical method successfully quantified this compound alongside morphine and other related compounds in porcine plasma. capes.gov.brresearchgate.net The key aspects of this methodology include:

Extraction : Solid-phase extraction (SPE) is used to isolate the analytes from the plasma matrix. capes.gov.br

Chromatography : Separation is achieved using a C18 reverse-phase column with a gradient elution of formic acid and methanol. capes.gov.br

Detection : Positive electrospray ionization (ESI) is used to generate ions, which are then detected in multiple reaction monitoring (MRM) mode. capes.gov.br MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.

This approach achieves very low limits of quantitation and demonstrates high precision and accuracy, making it ideal for pharmacokinetic studies. capes.gov.brresearchgate.net

Table 2: Performance Data for UPLC-MS/MS Analysis of this compound

Parameter Finding Reference
Chromatography UPLC with a C18 column (formic acid/methanol gradient) capes.gov.br
Ionization Positive Electrospray Ionization (ESI) capes.gov.br
Detection Mode Multiple Reaction Monitoring (MRM) capes.gov.br
Recovery 73–123% (depending on the analyte in the panel) capes.gov.br
Linearity (r²) ≥ 0.998 capes.gov.br

| Lower Limit of Quantitation (LLOQ) | 0.1–0.25 ng/mL | capes.gov.br |

Capillary Zone Electrophoresis (CZE) is an alternative separation technique that has proven effective for morphine and its oxidation products, including this compound. nih.gov Separation in CZE is based on the differential migration of charged species in an electric field within a narrow capillary.

Research has shown that 10-S-hydroxymorphine can be successfully separated from morphine, pseudomorphine, and morphine N-oxide. nih.gov Key parameters for this separation include the use of a Tris-borate buffer and the addition of cyclodextrins to the buffer, which act as selectivity enhancers by forming inclusion complexes with the analytes. nih.govresearchgate.net CZE offers high separation efficiency and short analysis times, presenting a viable alternative to HPLC for specific research applications. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Spectroscopic Characterization Techniques for this compound Structural Elucidation

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be used to confirm the identity of this compound and distinguish it from morphine.

¹H NMR : This experiment provides information about the number and chemical environment of protons in the molecule. The introduction of a hydroxyl group at the C-10 position would cause a significant downfield shift in the signal of the adjacent proton(s) compared to the spectrum of morphine. The coupling patterns would help confirm the position of substitution.

¹³C NMR : This experiment reveals the number of unique carbon atoms and their chemical environment. The carbon atom bearing the new hydroxyl group (C-10) would show a characteristic signal in a specific region of the spectrum (typically 60-80 ppm), which would be absent in the spectrum of morphine.

2D-NMR : Two-dimensional techniques are crucial for assembling the complete structural puzzle by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals. mdpi.comhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together different fragments of the molecule and confirming the location of the C-10 hydroxyl group by observing its correlation to nearby protons. mdpi.com

NOE (Nuclear Overhauser Effect) Spectroscopy : Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, such as the alpha or beta orientation of the hydroxyl group at C-10. researchgate.net

Table 3: Application of NMR Techniques for this compound Structural Elucidation

NMR Technique Information Provided Purpose in this compound Analysis
¹H NMR Proton chemical shifts, integration, and coupling constants. Identifies the number and electronic environment of all protons; confirms changes in the aromatic/alkene region due to C-10 substitution.
¹³C NMR Carbon chemical shifts. Confirms the total number of carbons and identifies the signal for the hydroxyl-bearing C-10 carbon.
COSY Shows ¹H-¹H spin-spin coupling networks. Establishes proton connectivity throughout the morphinan (B1239233) skeleton.
HSQC / HMQC Shows one-bond ¹H-¹³C correlations. Assigns each proton to its directly attached carbon atom.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations. Confirms the position of the C-10 hydroxyl group by correlating it to distant, known protons in the structure.

| NOESY / ROESY | Shows through-space correlations between protons. researchgate.net | Determines the stereochemistry (spatial orientation) of the C-10 hydroxyl group relative to the rest of the molecule. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the structural elucidation of this compound. researchgate.net This powerful technique provides highly accurate mass measurements, often with a mass tolerance of less than 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. d-nb.infounivr.it Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) have been successfully employed for the separation and characterization of morphine-related substances, including this compound. researchgate.net

In fragmentation analysis, the protonated molecule of this compound, with an exact mass of 302.1392 [M+H]+, is subjected to collision-induced dissociation to generate a characteristic pattern of product ions. tdx.cat This fragmentation pattern serves as a fingerprint for the compound, enabling its unambiguous identification even in the presence of other structurally similar opioids. tdx.catmdpi.com The precise mass measurements of these fragments provide further confidence in the structural assignment. tdx.cat For instance, a study developing a bioanalytical method for morphine and its related compounds, including this compound, in porcine plasma utilized UltraPerformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for detection and quantification. nih.gov

A certificate of analysis for a this compound reference standard confirms its structure through mass spectrometry, among other techniques. noramco.com Furthermore, untargeted metabolomics studies using UHPLC-HRMS have identified this compound as a metabolite, highlighting the capability of this technique to detect compounds in complex biological samples. d-nb.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the functional group analysis of this compound. pharmatutor.org IR spectroscopy is particularly useful for identifying the presence of specific functional groups within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) and other functional groups present in its structure. acs.org A certificate of analysis for a this compound reference standard confirms its structure as consistent with its FT-IR spectrum. noramco.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis based on the Beer-Lambert law. pharmatutor.org The UV spectrum of this compound, like other morphine derivatives, is influenced by the aromatic ring system. researchgate.net The determination of 10-oxomorphine, a related compound, has been achieved using UV and fluorimetric spectrometry. researchgate.net

Advanced Electrochemical Detection Methods for Trace Analysis

Advanced electrochemical detection methods offer high sensitivity for the trace analysis of electroactive compounds like this compound. While specific studies on the electrochemical detection of this compound are not extensively detailed in the provided search results, the principle has been applied to related compounds. For instance, methods combining High-Performance Liquid Chromatography (HPLC) with electrochemical detection have been developed for the analysis of other aldehydes and opioids. researchgate.net These methods capitalize on the separation power of HPLC and the high sensitivity of electrochemical detectors. researchgate.net The development of biosensors coupled with HPLC has also been explored for the determination of aldehydes in various samples. researchgate.net

Immunoassays and Biosensor Development for Research-Grade Detection

Immunoassays and biosensors represent a promising avenue for the highly specific and sensitive detection of this compound in research settings. Although the direct development of immunoassays specifically for this compound is not widely documented in the provided results, the principle is well-established for other opioids and small molecules. msacl.org These assays rely on the specific binding of an antibody to its target antigen (in this case, this compound).

The development of such assays would involve producing antibodies that can recognize the unique structural features of this compound. These antibodies could then be integrated into various immunoassay formats, such as ELISA, or used in the fabrication of biosensors. Piezoelectric biosensors based on competitive immunoassay principles have been developed for other drugs of abuse, demonstrating the potential for this technology. dea.govdokumen.pub

Specialized Sample Preparation Strategies for Complex Biological Research Samples

The analysis of this compound in complex biological matrices like plasma, urine, or tissue homogenates requires robust sample preparation techniques to remove interfering substances and concentrate the analyte of interest. nih.govwaters.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.govwaters.comresearchgate.net

A notable example is the development of a method using mixed-mode strong cation exchange SPE in a 96-well microElution plate format for the simultaneous extraction of morphine and five of its metabolites, including this compound, from porcine plasma. nih.govwaters.comwaters.com This method demonstrated good recovery (73-123% depending on the analyte) and low inter-day variability (<6%). nih.gov To address the instability of certain analytes like 6-acetylmorphine (B159328) under the high pH elution conditions required by the Oasis MCX SPE procedure, a neutralizing collection step was incorporated. waters.comwaters.com This highlights the need for tailored sample preparation strategies to ensure the integrity of all target analytes during the extraction process. waters.com

Preclinical in Vitro and in Vivo Research Models for 10 Hydroxymorphine Studies

Cellular Assay Systems for Pharmacological and Mechanistic Characterization

Cell-based assays are fundamental tools in modern pharmacology, offering controlled environments to study the interaction between a compound and its molecular target, typically a receptor. zu.edu.jo For 10-Hydroxymorphine, which is known to possess opioid activity, these assays are designed to quantify its effects on opioid receptors, which are G protein-coupled receptors (GPCRs). nih.govzu.edu.jo

Reporter gene assays are powerful tools for studying the regulation of gene expression and are widely used to investigate GPCR signaling pathways. thermofisher.comyoutube.com In this type of assay, a reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a specific response element in a plasmid. youtube.commdpi.com This construct is then introduced into a host cell line that stably expresses the opioid receptor of interest (e.g., mu, delta, or kappa). mdpi.com

When an agonist like this compound activates the receptor, it initiates an intracellular signaling cascade that leads to the activation of transcription factors. youtube.com These transcription factors then bind to the response element (such as the cAMP Response Element, CRE, or Nuclear Factor of Activated T-cells Response Element, NFAT-RE) and drive the expression of the reporter gene. mdpi.combioline.org.br The resulting protein's activity, which can be measured via luminescence or fluorescence, provides a quantifiable readout of receptor activation. thermofisher.comnih.gov This system allows for high-throughput screening and determination of compound potency and efficacy across different GPCR signaling pathways. mdpi.combioline.org.br

These assays have been successfully used to characterize various GPCRs and can be applied to determine the specific signaling profile of this compound at each opioid receptor subtype. mdpi.comfrontiersin.org

Opioid receptors, like other GPCRs, modulate intracellular levels of key second messengers, primarily cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca²+). moleculardevices.com Assays that measure changes in the concentrations of these messengers are crucial for characterizing the functional activity of ligands like this compound.

Calcium Mobilization Assays: Certain opioid receptors, particularly when coupled with chimeric G-proteins (like Gαqi5), can trigger the release of calcium from intracellular stores. plos.orgresearchgate.net Calcium mobilization assays use fluorescent dyes, such as Fluo-4 AM, that exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺. plos.orgmoleculardevices.comthermofisher.com Cells expressing the target opioid receptor are loaded with the dye, and the change in fluorescence is monitored in real-time following the application of the test compound. plos.orgmoleculardevices.com This provides a dynamic measure of receptor activation and is suitable for determining agonist potency (EC₅₀). plos.orguni.lu

cAMP Accumulation Assays: The activation of Gαi-coupled receptors, such as the mu-opioid receptor, typically leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. moleculardevices.comdiscoverx.com Conversely, Gαs-coupled receptor activation increases cAMP. Assays are designed to measure these changes. discoverx.com In a common format, cells are first stimulated with forskolin (B1673556) to elevate cAMP levels; the ability of a Gαi-coupled agonist like this compound to inhibit this rise is then quantified. scienceopen.com Detection methods are often based on competitive immunoassays using TR-FRET or chemiluminescence technology, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. discoverx.combioauxilium.com

Beyond second messenger modulation, other functional assays provide insight into the initial steps of receptor activation. The guanosine (B1672433) 5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPγS) binding assay is a classic method to directly measure G-protein activation following receptor stimulation. revvity.com

In this assay, membranes from cells expressing the opioid receptor of interest are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. plos.orgrevvity.com Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The incorporation of the radiolabeled [³⁵S]GTPγS into the G-protein is then measured, providing a direct readout of receptor-mediated G-protein activation. researchgate.netrevvity.commdpi.com This assay is highly valuable for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists and for distinguishing between full, partial, and inverse agonists. revvity.commdpi.com The technique has been extensively applied to characterize a wide range of morphinan (B1239233) derivatives. plos.orgmdpi.com

Assay TypePrincipleMeasured EndpointTypical Cell SystemRelevance for this compound
Reporter Gene AssayAgonist-induced receptor activation drives expression of a reporter gene (e.g., luciferase). youtube.comLuminescent or fluorescent signal intensity. thermofisher.comHEK293 or CHO cells expressing an opioid receptor and a reporter construct (e.g., CRE-luciferase). mdpi.comDetermines potency and efficacy for specific signaling pathways (e.g., cAMP, NFAT). bioline.org.br
Calcium MobilizationAgonist binding to a Gq-coupled receptor (or Gi-coupled receptor with a chimeric G-protein) triggers intracellular Ca²⁺ release. plos.orgChange in fluorescence of a calcium-sensitive dye (e.g., Fluo-4). plos.orgmoleculardevices.comCHO or HEK293 cells expressing an opioid receptor and a chimeric G-protein (e.g., Gαqi5). plos.orgresearchgate.netMeasures functional potency (EC₅₀) of the compound. uni.lu
cAMP AccumulationAgonist binding to a Gi-coupled receptor inhibits adenylyl cyclase, reducing cAMP levels. discoverx.comTR-FRET or luminescent signal from a competitive immunoassay. discoverx.combioauxilium.comCHO or HEK293 cells expressing an opioid receptor. scienceopen.comCharacterizes functional activity at Gi-coupled opioid receptors. discoverx.com
[³⁵S]GTPγS BindingAgonist-receptor binding stimulates the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit. revvity.comAmount of bound radioactivity. plos.orgMembranes from CHO cells expressing an opioid receptor. mdpi.comDirectly measures G-protein activation to determine potency (EC₅₀) and efficacy (Eₘₐₓ). revvity.com

Calcium Mobilization and cAMP Accumulation Assays

Organ Bath and Isolated Tissue Preparations for Mechanistic Investigations

Isolated tissue preparations, often studied in an organ bath, serve as a critical bridge between cellular assays and whole-animal studies. scienceopen.com These ex vivo models maintain the complex interplay of cells within a functional tissue, providing valuable pharmacological insights. nih.gov For opioid research, the guinea-pig ileum and mouse vas deferens are the most classical and informative preparations. umich.edunih.gov

In these setups, a segment of tissue, such as the longitudinal muscle of the guinea-pig ileum, is suspended in a temperature-controlled, oxygenated physiological solution. bioline.org.brujms.net The tissue is stimulated electrically to induce regular contractions, which are recorded using a force transducer. nih.govnih.gov Opioid agonists inhibit these contractions by acting on presynaptic receptors on cholinergic (in the ileum) or noradrenergic (in the vas deferens) neurons, reducing neurotransmitter release.

The potency of an agonist like this compound can be determined by generating a cumulative concentration-response curve and calculating the IC₅₀ value (the concentration that causes 50% inhibition of the contractile response). isciii.es Furthermore, by using selective antagonists, the specific opioid receptor subtype (μ, δ, or κ) through which the compound exerts its effect can be identified. nih.gov The guinea-pig ileum is rich in μ- and κ-opioid receptors, while the mouse vas deferens primarily expresses μ- and δ-receptors, making them excellent tools for receptor profiling. umich.edualzet.comnih.gov

Animal Models for Investigating this compound's Preclinical Actions

In vivo animal models are indispensable for evaluating the integrated physiological effects of a compound, including its therapeutic actions and potential side effects. semanticscholar.org Successful translation of a potential therapeutic requires assessment in a whole-organism system. akjournals.com

Rodents, particularly mice and rats, are the most widely used animal models in preclinical pain research due to their physiological similarities to humans, cost-effectiveness, and the availability of well-validated behavioral tests. mdpi.comakjournals.com To assess the analgesic activity of this compound, several established models of nociception are employed.

Hot-Plate Test: This is a model of acute thermal pain. The rodent is placed on a surface maintained at a constant noxious temperature (e.g., 50-55°C), and the latency to a nociceptive response (such as licking a paw or jumping) is measured. plos.orgdovepress.combiomedpharmajournal.org Analgesic compounds increase this response latency. A cut-off time is used to prevent tissue damage. plos.orgsemanticscholar.org

Tail-Flick Test: Another test for thermal pain, this model involves applying a focused beam of radiant heat to the animal's tail. semanticscholar.orgneurofit.com The time taken for the animal to "flick" its tail away from the heat source is recorded as the response latency. plos.orgneurofit.com This test is highly specific for centrally acting analgesics. akjournals.com

Inflammatory Pain Models (e.g., CFA model): To study analgesic effects in a state of persistent pain, inflammatory models are used. In the Complete Freund's Adjuvant (CFA) model, CFA is injected into a hind paw, inducing a localized inflammation characterized by thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a normally non-painful stimulus). The ability of a compound to reverse these sensitivities is measured, providing insight into its efficacy in an inflammatory pain state. mdpi.com

Animal ModelPain TypeMeasured EndpointSpeciesRelevance for this compound
Hot-Plate TestAcute Thermal NociceptionLatency to paw lick or jump (seconds). dovepress.comMouse, RatEvaluates centrally mediated analgesic activity. plos.orgbiomedpharmajournal.org
Tail-Flick TestAcute Thermal NociceptionLatency to tail withdrawal from a heat source (seconds). semanticscholar.orgneurofit.comMouse, RatAssesses spinal and supraspinal analgesic mechanisms. plos.orgakjournals.com
CFA-Induced PainInflammatory PainWithdrawal threshold to mechanical stimuli or withdrawal latency to thermal stimuli. mdpi.comRat, MouseDetermines efficacy against persistent inflammatory pain. mdpi.com
Acetic Acid Writhing TestVisceral Chemical PainNumber of abdominal constrictions (writhes). akjournals.comMouseHighly sensitive test for peripherally and centrally acting analgesics. akjournals.com

Pharmacokinetic Research in Preclinical Animal Models

Pharmacokinetic (PK) studies are a cornerstone of preclinical drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. thermofisher.comnih.gov These studies are critical for understanding a compound's behavior within a biological system, which in turn helps in predicting its efficacy and safety profile. erbc-group.com For this compound, preclinical PK research in various animal models is necessary to characterize its complete ADME profile.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies are designed to provide quantitative data on the fate of a drug and its metabolites in the body. These investigations are typically conducted in both rodent and non-rodent species that are also used in toxicology studies. The use of radiolabeled compounds is a common technique in in vivo ADME studies to track the drug and its metabolites throughout the body, determining the routes and rates of excretion and identifying circulating metabolites.

Absorption: This parameter describes how much of a drug is absorbed and how quickly. thermofisher.com For orally administered drugs, bioavailability is a key metric. umich.edu Studies in animal models can determine the oral bioavailability of compounds like this compound, providing insight into its potential for oral administration. umich.edu

Distribution: Once absorbed, a drug distributes to various tissues and organs. thermofisher.com Understanding this distribution is crucial for identifying potential target tissues for efficacy or toxicity. Techniques like quantitative whole-body autoradiography (QWBA) and traditional wet tissue distribution analysis are employed to visualize and quantify drug distribution in preclinical species.

Metabolism: This process involves the chemical modification of a drug by the body, often leading to the formation of metabolites that can be active or inactive, and potentially toxic. thermofisher.com Identifying the metabolic pathways and the enzymes involved, such as cytochrome P450 (CYP) enzymes, is a critical component of ADME studies. umich.edu For this compound, understanding its metabolic stability and identifying its metabolites in various animal models helps to predict potential drug-drug interactions and species-specific metabolic differences. umich.edu

Excretion: This refers to the elimination of the drug and its metabolites from the body. thermofisher.com Biliary excretion studies, often using bile duct-cannulated animals, can differentiate between unabsorbed drug excreted in the feces and drug that is absorbed and then eliminated via the bile. Urine and fecal samples are collected over time to quantify the extent of excretion through these routes.

The table below summarizes the key aspects of ADME studies in preclinical animal models.

ADME ParameterKey Research QuestionsCommon Animal Models
Absorption What is the rate and extent of absorption? What is the oral bioavailability?Rats, Mice, Dogs, Non-human primates
Distribution Where does the compound distribute in the body? Does it accumulate in specific tissues?Rats, Mice, Rabbits
Metabolism What are the major metabolic pathways? Are the metabolites active or toxic?Rats, Mice, Dogs, Non-human primates
Excretion How is the compound and its metabolites eliminated from the body? What are the primary routes of excretion (urine, feces, bile)?Rats, Dogs

Tissue Distribution and Clearance Investigations in Animal Models

Tissue Distribution:

Detailed tissue distribution studies are performed to ascertain the concentration of a compound in specific organs and tissues of interest. umich.edunih.gov These studies are vital for confirming that a therapeutic agent reaches its intended target and for identifying any potential for off-target accumulation that could lead to toxicity. nih.gov In preclinical settings, tissue distribution can be assessed in up to 17 different target organs in animal models. umich.edu For a compound like this compound, understanding its ability to cross the blood-brain barrier and its concentration in the central nervous system would be of particular interest, given its structural relationship to morphine.

Studies involving other opioids have demonstrated the importance of tissue distribution analysis. For example, research on doxycycline (B596269) in tuberculosis-infected animal models highlighted the necessity of achieving adequate concentrations in infected tissues for efficacy. nih.gov Similarly, understanding the distribution of morphine and its glucuronide metabolites in various body tissues and fluids has been important in both clinical and forensic contexts. researchgate.net

Clearance:

Clearance is a pharmacokinetic parameter that describes the rate at which a drug is removed from the body. It is a critical determinant of a drug's half-life and dosing frequency. nih.gov Preclinical studies in animal models provide initial estimates of a compound's clearance, which can then be used to predict human clearance. thermofisher.com

Investigations into the clearance of morphine in different populations have revealed significant variability. For instance, a study in individuals with sickle cell disease found that morphine clearance was 3 to 10 times higher than in the general population, suggesting a need for adjusted dosing regimens. nih.gov Such findings underscore the importance of characterizing the clearance of this compound in various preclinical models to anticipate its pharmacokinetic behavior in different human populations. Animal models can help elucidate the primary mechanisms of clearance, whether it be through metabolism in the liver or excretion by the kidneys. iu.edu

The following table provides an overview of key parameters investigated in tissue distribution and clearance studies.

InvestigationKey ParametersRelevance
Tissue Distribution Tissue-to-plasma concentration ratios, Accumulation in specific organsPredicts target organ exposure and potential for toxicity
Clearance Total body clearance, Renal clearance, Hepatic clearanceDetermines dosing frequency and potential for drug accumulation

Future Research Directions and Conceptual Impact of 10 Hydroxymorphine Studies

Elucidation of Unexplored Metabolic Pathways and Cryptic Intermediates

The metabolism of morphine is complex, involving multiple enzymatic pathways. nih.gov While major routes like glucuronidation are well-established, the formation of minor metabolites such as 10-hydroxymorphine suggests the existence of less-characterized metabolic processes. nih.govnih.gov Future research should aim to fully elucidate the enzymatic machinery responsible for the C-10 hydroxylation of morphine.

One area of investigation involves the role of cytochrome P-450 (CYP) enzymes. It has been proposed that CYP enzymes generate a reactive intermediate, 10-α-S-hydroxymorphine, which can then interact with cellular components. nih.gov However, this intermediate has not been isolated and fully characterized. nih.gov Further studies are needed to confirm its existence and understand its subsequent reactions.

Microbial transformation models also offer a promising avenue for exploring these pathways. nih.gov Certain fungal and bacterial strains, such as Cunninghamella species and Pseudomonas putida M10, have demonstrated the ability to hydroxylate morphine at various positions, including C-10. oup.com By studying the enzymes in these microorganisms, researchers may uncover novel biocatalysts and gain insights into analogous human metabolic pathways. nih.govnih.gov

Table 1: Key Areas for Investigating Unexplored Metabolic Pathways of this compound

Research AreaFocusPotential Outcomes
Cytochrome P-450 Isoforms Identification of specific CYP enzymes involved in 10-hydroxylation.A clearer understanding of drug-drug interactions and individual variability in morphine metabolism.
Reactive Intermediates Isolation and characterization of transient metabolites like 10-α-S-hydroxymorphine. nih.govInsight into the mechanisms of morphine-related toxicity and the formation of adducts with cellular macromolecules. nih.govfda.gov
Microbial Biotransformation Characterization of microbial enzymes responsible for morphine hydroxylation. nih.govDiscovery of novel enzymes for biocatalytic synthesis and a model system for studying metabolic pathways. asm.org
Genetic Polymorphisms Investigation of genetic variations in metabolizing enzymes that influence the formation of this compound.Personalized medicine approaches for opioid therapy.

Identification of Novel Receptor Targets and Off-Target Interactions

The pharmacological profile of this compound is not fully understood. While it is known to possess opioid activity, its affinity and efficacy at various opioid receptor subtypes (mu, delta, and kappa) compared to morphine require more detailed investigation. plos.org Research suggests that while this compound exhibits some opioid effects, it may be less potent than morphine.

Beyond the classical opioid receptors, the potential for this compound to interact with other, "off-target" receptors is an important area of future research. Many drugs interact with multiple targets, which can lead to unexpected therapeutic effects or side effects. frontiersin.orgnih.gov Computational modeling, such as molecular docking, can be employed to predict potential interactions with a wide range of receptors, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. mdpi.com These in silico predictions must then be validated through in vitro binding and functional assays.

Advancements in Analytical Methodologies for Enhanced Detection and Quantification in Research Settings

Accurate and sensitive detection of this compound is critical for its study in various contexts, from a reference standard for impurity analysis in pharmaceutical formulations to a metabolite in biological samples. sigmaaldrich.com Current analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), are capable of detecting and quantifying this compound. researchgate.netoup.com

Future advancements in analytical methodologies should focus on several key areas:

Increased Sensitivity: Developing methods with lower limits of quantitation (LLOQ) to detect trace amounts of this compound in complex biological matrices like plasma and urine. researchgate.net

Improved Specificity: Ensuring methods can reliably distinguish this compound from other morphine metabolites and related compounds, which can be structurally similar. researchgate.net

High-Throughput Analysis: Creating faster and more efficient methods, such as those using ultra-performance liquid chromatography (UPLC) and 96-well plate formats, to analyze large numbers of samples for metabolomic and pharmacokinetic studies. researchgate.net

Novel Detection Strategies: Exploring new derivatization reagents or ionization techniques to enhance the signal of this compound in mass spectrometry. researchgate.net

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniqueAdvantagesDisadvantages
HPLC-UV Widely available, robust. oup.comLower sensitivity and specificity compared to MS. oup.com
GC-MS High chromatographic resolution. May require derivatization for polar compounds.
LC-MS/MS High sensitivity and specificity, structural information. researchgate.netMore complex instrumentation and potential for matrix effects.

The development of more sophisticated analytical tools will be instrumental in advancing research on this compound, enabling more precise pharmacokinetic modeling and a better understanding of its metabolic fate.

Contribution to Fundamental Understanding of Opiate Alkaloid Biotransformation and Pharmacology

The study of this compound provides a unique lens through which to examine the broader principles of opiate alkaloid biotransformation and pharmacology. By investigating the mechanisms of its formation and its pharmacological activity, researchers can gain fundamental insights that apply to the entire class of morphinan (B1239233) compounds.

Hydroxylation is a key reaction in the metabolism of many drugs, and the C-10 position of the morphinan skeleton presents a specific site for such modifications. nih.gov Understanding why and how this position is targeted by metabolic enzymes can inform our knowledge of structure-activity relationships (SAR) and structure-metabolism relationships. This knowledge is crucial for predicting the metabolic fate of other opiate alkaloids and for designing new compounds with desired metabolic profiles.

Furthermore, comparing the pharmacology of this compound to that of morphine and other derivatives, such as morphine-6-glucuronide (B1233000) and normorphine, helps to delineate the specific contributions of different structural modifications to receptor binding and functional activity. nih.gov This comparative approach is essential for building a comprehensive model of how subtle changes in the morphinan scaffold can dramatically alter a compound's pharmacological properties.

Conceptual Framework for Rational Design of Novel Morphinan Compounds for Mechanistic Research

The structure of this compound can serve as a conceptual starting point for the rational design of novel morphinan-based research tools. oup.com By systematically modifying the 10-hydroxy group and other positions on the morphinan skeleton, medicinal chemists can create a library of compounds with varied properties. nih.gov This approach, grounded in understanding structure-activity relationships, can lead to the development of highly selective ligands for specific opioid receptor subtypes or even compounds that exhibit biased agonism, preferentially activating certain downstream signaling pathways over others. oup.commdpi.com

Such novel compounds would be invaluable for:

Probing Receptor Structure and Function: Selective ligands can be used to explore the binding pockets of opioid receptors and to understand the molecular determinants of ligand recognition and receptor activation.

Dissecting Signaling Pathways: Biased agonists can help to unravel the distinct roles of G protein-dependent and β-arrestin-dependent signaling in mediating the therapeutic and adverse effects of opioids. ijpsjournal.com

Developing Research Probes: Radiolabeled or fluorescently tagged derivatives of this compound could be synthesized to visualize the distribution of opioid receptors in tissues and to study their trafficking within cells.

Ultimately, the insights gained from studying this compound and its rationally designed analogs will contribute to the broader goal of developing safer and more effective opioid analgesics. mdpi.com

Q & A

Q. What analytical techniques are recommended for quantifying 10-Hydroxymorphine in biological matrices?

Q. How does the synthesis of this compound differ from morphine?

Unlike morphine, this compound is synthesized via hydroxylation at the C10 position, typically using cytochrome P450 enzymes (e.g., CYP2D6) in vitro or chemical catalysts like Fe(III)-porphyrin complexes. Enzymatic routes better mimic endogenous metabolic pathways, while chemical synthesis requires rigorous purification to isolate the hydroxylated product .

Q. Which spectroscopic methods confirm this compound’s structural identity?

Nuclear magnetic resonance (NMR) for proton/carbon assignments, infrared (IR) spectroscopy for functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹), and X-ray crystallography for absolute configuration. Cross-validate results against reference spectra from authenticated standards .

Advanced Research Questions

Q. What in vitro models best predict the metabolic conversion of morphine to this compound in humans?

Primary human hepatocytes or recombinant CYP2D6 microsomal assays are preferred. Use in vitro-in vivo extrapolation (IVIVE) to scale intrinsic clearance (CLint) to hepatic clearance (CLH). Control for inter-individual variability by pooling samples from diverse donors .

Q. How can researchers resolve contradictions in reported opioid receptor binding affinities of this compound?

Conduct systematic reviews (PRISMA guidelines) to aggregate data from receptor binding assays (e.g., IC50 values for μ-opioid receptors). Standardize experimental conditions (e.g., pH 7.4, 37°C) and validate findings using radioligand displacement assays .

Q. What challenges arise in establishing pharmacokinetic-pharmacodynamic (PK-PD) models for this compound?

Key challenges include metabolite stability in plasma, nonlinear kinetics due to autoinduction of CYP2D6, and inter-species differences in clearance. Use non-compartmental analysis for initial PK profiling and mechanism-based models to link plasma concentrations to analgesic efficacy .

Q. How do genetic polymorphisms (e.g., CYP2D6*10) influence this compound formation and clinical outcomes?

Genotype-phenotype studies using TaqMan assays can correlate CYP2D6 activity scores with metabolite plasma AUC0–24. Poor metabolizers exhibit reduced this compound exposure, necessitating dose adjustments in personalized pain management .

Methodological and Experimental Design Questions

Q. What statistical approaches are optimal for analyzing dose-response relationships in preclinical studies?

Apply nonlinear regression (e.g., sigmoidal Emax model) to estimate EC50 and Hill coefficients. For multi-group comparisons, use mixed-effects ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) to contextualize biological significance .

Q. How can computational modeling predict this compound’s off-target interactions?

Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (100 ns trajectories) identifies potential off-targets (e.g., κ-opioid receptors). Validate predictions with in vitro selectivity panels .

Q. What practices ensure reproducibility in neuropharmacological studies of this compound?

Pre-register protocols (OSF, ClinicalTrials.gov ), use blinded randomized allocation in animal studies, and share raw data (e.g., via Zenodo). Adhere to ARRIVE 2.0 guidelines for preclinical reporting .

Data Management and Reporting

Table 1: Key Parameters for Analytical Validation of this compound

ParameterAcceptable RangeReference Method
LinearityR² ≥ 0.995HPLC-MS/MS
Precision (CV%)Intra-day: <10%; Inter-day: <15%FDA Guidance
LOD/LOQ0.3 ng/mL / 1.0 ng/mLICH Q2(R1)

Table 2: Common Pitfalls in Research Question Design (FINER Criteria)

PitfallMitigation StrategySource
Overly broad scopeNarrow using PICO framework
Lack of noveltyConduct systematic literature reviews

Q. Notes

  • Avoid commercial databases (e.g., ) in favor of peer-reviewed journals and pharmacopeial standards.
  • For ethical compliance in human/animal studies, reference institutional review board (IRB) protocols and ARRIVE/PRISMA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.